molecular formula C8H20Cl2N2 B1382982 N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride CAS No. 1803608-97-0

N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride

Cat. No.: B1382982
CAS No.: 1803608-97-0
M. Wt: 215.16 g/mol
InChI Key: WYYXHOGNOUHSBG-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride is a cyclopropane-containing polyamine derivative with two protonated amine groups, stabilized as a dihydrochloride salt. Its structure comprises a cyclopropane ring linked to a propyl group and a 2-aminoethylamine moiety. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

N'-cyclopropyl-N'-propylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-2-6-10(7-5-9)8-3-4-8;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYXHOGNOUHSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN)C1CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride typically involves the reaction of cyclopropanecarboxylic acid with ethylenediamine and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C.

    Catalysts: Acid catalysts such as hydrochloric acid are commonly used to facilitate the reaction.

    Solvents: Solvents like ethanol or methanol are used to dissolve the reactants and control the reaction environment.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:

    Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved include:

    Receptor Binding: The compound may act as an agonist or antagonist at certain receptors.

    Enzyme Inhibition: It can inhibit the activity of specific enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-(2-aminoethyl)propane-1,3-diamine (Cyclam Derivative)
  • Structure : A linear polyamine connected to a cyclam macrocycle.
  • Key Features: Lacks a cyclopropane ring but shares the 2-aminoethylamine group. Demonstrated anti-HIV-1 activity in studies, highlighting the importance of amine spacing and macrocyclic coordination .
  • Application : Antiviral research.
(b) 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate
  • Structure: Combines a nitroimidazole ring with a 2-aminoethyl group.
  • Key Features: The dihydrochloride salt improves bioavailability. Nitroimidazole derivatives are known for antimicrobial and antiparasitic activity, diverging from cyclopropane-based compounds in mechanism .
(c) 2-(N-Isopropyl-N-Methylamino)-N-(2-aminoethyl)acetamide Dihydrochloride
  • Structure: Contains an acetamide backbone with isopropyl-methylamino and 2-aminoethyl groups.
  • Key Features : The acetamide functionality distinguishes it from cyclopropane amines. Used as a chiral intermediate in drug synthesis .

Functional Group and Salt Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Activity References
N-(2-aminoethyl)-N-propylcyclopropanamine dihydrochloride C₈H₁₈N₂·2HCl (inferred) ~217.1 (calculated) Cyclopropane, 2° amine, dihydrochloride Hypothesized antiviral N/A
N-(2-aminoethyl)propane-1,3-diamine (Cyclam Derivative) C₅H₁₄N₄ 130.2 Linear polyamine, primary amines Anti-HIV-1 activity
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride C₆H₁₀N₄O₂·2HCl·H₂O 261.10 Nitroimidazole, dihydrochloride Antimicrobial (inferred)
2-(N-Isopropyl-N-Methylamino)-N-(2-aminoethyl)acetamide dihydrochloride C₈H₁₉Cl₂N₃O 252.17 Acetamide, tertiary amine Pharmaceutical intermediate

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